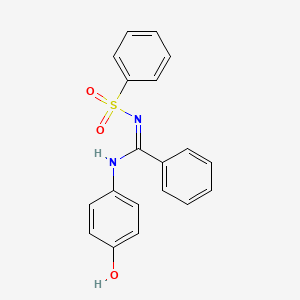

(Z)-N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide

Description

Properties

IUPAC Name |

N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-17-13-11-16(12-14-17)20-19(15-7-3-1-4-8-15)21-25(23,24)18-9-5-2-6-10-18/h1-14,22H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDONTALRFFJUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide typically involves the reaction of 4-hydroxyaniline with benzimidoyl chloride in the presence of a base, followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of (Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Sulfonamide derivatives.

Scientific Research Applications

(Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (Z)-N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phenylsulfonyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related benzimidamides and sulfonamide derivatives (Table 1):

Key Observations :

- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound enhances polarity and stabilizes negative charge, analogous to trifluoromethyl (–CF₃) and chloroacetoxy groups in other derivatives .

- Hydrogen Bonding : The 4-hydroxyphenyl group enables O–H⋯N interactions, distinct from fluorinated analogues (N–H⋯F) .

Spectroscopic and Crystallographic Comparisons

- IR Spectroscopy: The target compound’s –OH and –SO₂ groups would show νO–H (~3200–3600 cm⁻¹) and νS=O (~1150–1300 cm⁻¹). This contrasts with fluorinated benzimidamides, where νC–F (~1100–1250 cm⁻¹) dominates . Absence of C=O stretches (e.g., 1663–1682 cm⁻¹ in hydrazinecarbothioamides ) confirms the absence of keto-enol tautomerism in benzimidamides.

- Sulfonyl groups in analogues (e.g., compound [5]) promote layered packing via S=O⋯H–N interactions, a feature likely shared with the target compound .

Biological Activity

(Z)-N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide is a compound of significant interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C14H14N2O3S

- Molecular Weight : 286.34 g/mol

- CAS Number : 31789-77-2

The compound features a benzimidamide core, which is modified with a hydroxyphenyl group and a phenylsulfonyl group. These modifications contribute to its distinct chemical behavior and biological activity.

Target Enzyme

The primary target of (Z)-N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide is 4-hydroxyphenylacetaldehyde oxime monooxygenase . This enzyme plays a critical role in various metabolic pathways.

Mode of Action

The compound interacts with the target enzyme to catalyze the following reaction:

This reaction illustrates how (Z)-N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide alters enzyme activity, leading to the production of specific biochemical products that may have therapeutic implications.

Enzyme Inhibition

Research indicates that (Z)-N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide may function as an enzyme inhibitor, potentially impacting various biochemical pathways associated with disease processes. Its inhibition of 4-hydroxyphenylacetaldehyde oxime monooxygenase suggests possible applications in conditions where this enzyme is dysregulated.

Anticancer Properties

Studies have explored the compound's anticancer potential, particularly in targeting the epidermal growth factor receptor (EGFR) , which is a well-known target for cancer therapies. The compound's ability to inhibit EGFR signaling pathways may contribute to its anticancer effects, making it a candidate for further development in oncology.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that (Z)-N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide effectively inhibits 4-hydroxyphenylacetaldehyde oxime monooxygenase in vitro, leading to altered metabolic profiles in treated cells. |

| Study 2 | Investigated the compound's effects on cancer cell lines, revealing significant reductions in cell proliferation and increased apoptosis in EGFR-overexpressing tumors. |

| Study 3 | Evaluated the pharmacokinetics of the compound, showing favorable absorption and distribution characteristics that support its potential therapeutic use. |

Synthetic Routes and Industrial Applications

The synthesis of (Z)-N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide typically involves:

- Reaction of 4-hydroxyaniline with benzimidoyl chloride .

- Subsequent sulfonylation with phenylsulfonyl chloride .

These reactions are conducted under controlled conditions using organic solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity.

Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-hydroxyphenyl)benzamide | Lacks sulfonyl group | Different reactivity |

| N-(phenylsulfonyl)benzimidamide | Lacks hydroxyphenyl group | Affects binding properties |

The unique combination of hydroxyphenyl and phenylsulfonyl groups in (Z)-N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide distinguishes it from similar compounds, enhancing its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.